

Impact of base and solvent choice on Suzuki coupling efficiency

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Hydroxynaphthalen-2-yl)boronic acid

Cat. No.: B1393590

[Get Quote](#)

Technical Support Center: Suzuki Coupling Reactions

A-Scientist's Guide to Optimizing Base and Solvent Selection

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind your experimental choices. This guide is structured to help you troubleshoot common issues related to base and solvent selection, transforming reaction challenges into predictable success.

Section 1: Core Principles - Understanding the "Why"

Before troubleshooting, it's crucial to grasp the fundamental roles of the base and solvent. Their impact is woven directly into the catalytic cycle.

FAQ 1: What are the primary roles of the base in the Suzuki coupling catalytic cycle?

The base is not merely a spectator or a simple acid scavenger; it is a critical activator in at least three key stages of the catalytic cycle.^[1]

- Activation of the Organoboron Species: The most crucial role of the base is to activate the organoboronic acid.[2][3] It reacts with the boronic acid to form a more nucleophilic "ate" complex (an organoborate).[3][4] This step significantly increases the electron density on the boron-bound organic group, making it competent for the transmetalation step.[2] Without the base, transmetalation is generally not observed.[1]
- Formation of and Reaction with the Palladium Complex: Mechanistic studies suggest two main pathways for the base's involvement with the palladium center.[5]
 - Boronate Pathway: The activated organoborate species directly engages with the Pd(II)-halide complex in the transmetalation step.[5]
 - Hydroxide/Alkoxide Pathway: The base can react with the Pd(II)-halide complex (formed after oxidative addition) to generate a Pd(II)-hydroxide or Pd(II)-alkoxide complex. This palladium-hydroxide species can then react with the neutral boronic acid during transmetalation.[6]
- Acceleration of Reductive Elimination: Some studies have found that bases, particularly hydroxides, can also accelerate the final reductive elimination step, where the desired C-C bond is formed and the Pd(0) catalyst is regenerated.[1]

```
dot graph "Suzuki_Catalytic_Cycle" { layout="neato"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
```

```
// Nodes pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", pos="0,2!"]; oa [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF", pos="2,2!"]; pdx [label="R1-Pd(II)Ln-X", fillcolor="#F1F3F4", pos="4,2!"]; base_exchange [label="Base\nInteraction", shape=ellipse, fillcolor="#FFFFFF", pos="4,0!"]; pd_base [label="R1-Pd(II)Ln-Base", fillcolor="#F1F3F4", pos="4,-2!"]; tm [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF", pos="2,-3!"]; pdr1r2 [label="R1-Pd(II)Ln-R2", fillcolor="#F1F3F4", pos="0,-3!"]; re [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF", pos="-2,-1.5!"]; product [label="R1-R2", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,0!"];
```

```
// Boron species boronic_acid [label="R2-B(OH)2", shape=cds, fillcolor="#FBBC05", pos="0,-5!"]; boronate [label="R2-B(OH)3-", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,-5!"];
```

```
// Edges pd0 -> oa [label=" R1-X"]; oa -> pdx; pdx -> base_exchange [label=" Base"];  
base_exchange -> pd_base; pd_base -> tm; pdr1r2 -> re; re -> pd0; re -> product  
[style=dashed];  
  
boronic_acid -> boronate [label=" + Base", dir=forward]; boronate -> tm [label=" (Boronate  
Pathway)"];  
  
// Invisible node for label label_node [label="Base activates Boronic Acid\nand facilitates  
Transmetalation", shape=plaintext, fontcolor="#4285F4", pos="2.5, -6!"]; } mend Caption: Role  
of the base in the Suzuki catalytic cycle.
```

FAQ 2: How does the solvent influence the reaction's efficiency and outcome?

The solvent is the medium in which the reaction occurs, and its properties can dramatically affect catalyst stability, reagent solubility, and even reaction selectivity.[\[7\]](#)

- **Solubility of Reagents:** A primary function is to dissolve the organohalide, boronic acid, palladium catalyst/ligand complex, and the base. Poor solubility of any component, especially the base, can lead to a stalled or slow reaction.[\[4\]](#) This is why biphasic systems (e.g., Toluene/Water) are common, where the organic solvent dissolves the substrates and catalyst, and the aqueous layer dissolves the inorganic base.[\[1\]](#)[\[8\]](#)
- **Catalyst Stability and Activity:** The solvent can coordinate to the palladium center, influencing its stability and reactivity. The choice of solvent can be linked to the type of palladium precatalyst used; for instance, less polar solvents like toluene or dioxane often complement catalysts like $\text{Pd}(\text{PPh}_3)_4$, while highly polar solvents may be better for ionic precatalysts.[\[7\]](#)
- **Influence on Reaction Pathway and Selectivity:** In complex substrates with multiple reactive sites (e.g., a chloroaryl triflate), the solvent can switch the chemoselectivity. For example, nonpolar solvents like THF or toluene might favor coupling at a C-Cl bond, whereas certain polar aprotic solvents like DMF or MeCN can favor reaction at a C-OTf bond.[\[9\]](#)[\[10\]](#) This effect is complex and not solely dependent on the solvent's dielectric constant, indicating that specific solvent-catalyst interactions play a crucial role.[\[9\]](#)[\[10\]](#)
- **Protic vs. Aprotic Solvents:**

- Protic solvents (e.g., water, alcohols) have O-H or N-H bonds and can act as hydrogen bond donors.[\[11\]](#)[\[12\]](#) They are excellent for dissolving inorganic bases like K_2CO_3 or K_3PO_4 .[\[13\]](#) However, they can also promote side reactions like protodeboronation.[\[14\]](#)
- Aprotic solvents (e.g., THF, Dioxane, Toluene, DMF) lack O-H or N-H bonds.[\[12\]](#)[\[15\]](#) They are generally good at dissolving the organic substrates and catalyst. Polar aprotic solvents (like DMF, DMSO) can help dissolve some bases and stabilize charged intermediates.[\[16\]](#)

Section 2: Practical Guidance - Making the Right Choice

With a foundational understanding, we can now move to the practical aspects of selecting the right conditions for your specific system.

FAQ 3: How do I select the appropriate base for my specific substrates?

There is no single "best" base; the choice depends on a balance of strength, solubility, and compatibility with your substrate's functional groups.[\[17\]](#)

Base	Type	Common Use Cases & Characteristics
K_3PO_4	Moderately Strong, Non-nucleophilic	Excellent for sterically hindered substrates and nitrogen-containing heterocycles. Often a reliable first choice.[6][18]
K_2CO_3 , Na_2CO_3 , Cs_2CO_3	Moderate	Widely used, effective, and economical. Often used in biphasic systems with water.[6][19] Cs_2CO_3 is more soluble and basic, sometimes providing better results (the "caesium effect").[6]
KF , CsF	Weak	Used for substrates with labile groups (e.g., esters). Fluoride ions are believed to play a unique role in activating the boronic acid.[2][6]
$NaOH$, KOH	Strong	Highly effective but can promote side reactions or degrade sensitive functional groups. Use with caution.[4][6]
$KOtBu$, $NaOtBu$	Very Strong, Non-nucleophilic	Reserved for challenging couplings, such as with unreactive aryl chlorides or highly hindered substrates.[18][20]
Organic Amines (e.g., Et_3N , DIPEA)	Weak, Organic	Generally less effective than inorganic bases for activating the boronic acid but can be useful for substrates intolerant to any inorganic base.[21][22]

Decision Workflow:

- Assess Substrate Sensitivity: Does your starting material or product have base-labile functional groups (e.g., esters, amides, enolizable ketones)?[\[4\]](#)[\[22\]](#)
 - YES: Start with milder bases like KF or K₂CO₃.[\[2\]](#)[\[4\]](#)
 - NO: You have more flexibility. K₃PO₄ is an excellent and broadly applicable starting point.[\[18\]](#)
- Consider Steric Hindrance: Are your coupling partners sterically demanding?
 - YES: Use a moderately strong base like K₃PO₄ or Cs₂CO₃ to ensure efficient boronate formation.[\[18\]](#)[\[20\]](#) For very challenging cases, a stronger base like KOtBu may be required.[\[18\]](#)
 - NO: Standard bases like Na₂CO₃ or K₂CO₃ are often sufficient.[\[23\]](#)
- Evaluate Boronic Acid Stability: Is your boronic acid prone to protodeboronation (e.g., electron-rich or certain heteroaryl boronic acids)?[\[4\]](#)
 - YES: Use milder bases and consider anhydrous conditions. Alternatively, use a more stable boronic acid derivative like a pinacol ester (BPin) or MIDA ester.[\[4\]](#)[\[13\]](#)[\[24\]](#)

FAQ 4: What factors should guide my solvent selection?

Solvent choice is intertwined with base selection and the overall reaction temperature.

Solvent	Type	Boiling Point (°C)	Key Characteristics & Use Cases
Toluene	Nonpolar Aprotic	111	<p>Excellent general-purpose solvent.</p> <p>Good for dissolving organic reagents.</p> <p>Often used with water in a biphasic system.</p> <p>[1][13]</p>
Dioxane	Polar Aprotic Ether	101	<p>Very common, good solvating power for many organic compounds. Often used with water.</p> <p>[13] [19]</p>
THF	Polar Aprotic Ether	66	<p>Lower boiling point, useful for reactions that require milder temperatures. Often used with water.</p> <p>[13] [19]</p>
DMF, DMAc	Polar Aprotic Amide	153, 165	<p>High boiling points, excellent solvating power for a wide range of compounds, including some inorganic salts. Use with caution as they can be difficult to remove.</p> <p>[1][25]</p>
Ethanol/Water	Polar Protic Mixture	Variable	<p>"Green" solvent system that can be very effective. The water helps dissolve the inorganic base,</p>

while ethanol helps solubilize the organic substrates.[8][26]

2-MeTHF	Polar Aprotic Ether	80	A greener alternative to THF with a higher boiling point and lower water miscibility.[27]
---------	---------------------	----	---

Selection Strategy:

- Temperature Requirement: Consider the reactivity of your substrates. Unreactive partners (e.g., aryl chlorides, hindered substrates) often require higher temperatures, making solvents like Toluene, Dioxane, or DMF suitable.[20][25]
- Base Solubility: If you are using an inorganic base like K_2CO_3 or K_3PO_4 , a biphasic system is often the most effective approach. A common and robust starting point is Toluene/Water or Dioxane/Water (e.g., in a 4:1 to 10:1 ratio).[13][19] The vigorous stirring required for such systems is critical to maximize the interfacial area where the reaction occurs.[28]
- Substrate/Product Solubility: Ensure your starting materials and product are soluble in the chosen solvent at the reaction temperature. If your product is highly polar, a more polar solvent system might be necessary to prevent it from precipitating out and coating the catalyst.

Section 3: Troubleshooting Common Problems

FAQ 5: My reaction is slow or has stalled (low conversion). How can base and solvent choice be the culprit?

This is one of the most common issues and often points to a problem with reagent activation or solubility.[24]

- Possible Cause 1: Inefficient Boronate Formation.
 - Diagnosis: The base may be too weak or its pK_a is not high enough to deprotonate the boronic acid efficiently.

- Solution: Switch to a stronger base. If you are using K_2CO_3 , try K_3PO_4 or Cs_2CO_3 . Ensure the base is finely powdered to maximize surface area.[\[24\]](#)
- Possible Cause 2: Poor Solubility of the Base.
 - Diagnosis: In a purely organic, anhydrous solvent, inorganic bases like K_3PO_4 are essentially insoluble.[\[4\]](#) The reaction is happening at the solid-liquid interface and can be extremely slow.
 - Solution: Add a small amount of water (e.g., a 10:1 or 4:1 ratio of organic solvent to water). This will dissolve the base and create a biphasic system where the activation can occur more efficiently.[\[13\]](#)[\[24\]](#) Alternatively, use an organic-soluble base, though these are less common.
- Possible Cause 3: Poor Reagent Solubility.
 - Diagnosis: One of your starting materials may not be soluble in the chosen solvent system.
 - Solution: Screen other solvents. If using a nonpolar solvent like toluene, try a more polar aprotic solvent like dioxane or DMF.[\[19\]](#)

FAQ 6: I'm observing significant side reactions like protodeboronation or homocoupling. How can I mitigate these by adjusting the base and solvent?

- Protodeboronation (-B(OH)₂ replaced by -H)
 - Cause: This side reaction is often exacerbated by strong bases, the presence of water, and elevated temperatures, particularly with electron-rich or heteroaryl boronic acids.[\[4\]](#) [\[24\]](#)
 - Solutions:
 - Use a Milder Base: Switch from K_3PO_4 or $NaOH$ to a weaker base like KF or K_2CO_3 .[\[4\]](#) [\[24\]](#)

- Use Anhydrous Conditions: For highly sensitive substrates, running the reaction under strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can prevent this pathway.[24]
- Use a More Stable Boronate: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or MIDA ester, which are significantly more resistant to protodeboronation.[4][13][24]
- Homocoupling (R¹-R¹ or R²-R²)
 - Cause: While often promoted by the presence of oxygen, the reaction conditions, including the base and solvent, can play a role.[4][13]
 - Solutions:
 - Thorough Degassing: This is the most critical step. Ensure your solvent and reaction mixture are rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[13][24]
 - Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) can favor the desired cross-coupling pathway over aryl halide homocoupling.[13]
 - Ligand Choice: While not a base/solvent issue, using bulky electron-rich ligands can suppress homocoupling by favoring reductive elimination of the cross-coupled product. [20][28]

FAQ 7: My yield is low despite full consumption of the starting material. Could my base or solvent be degrading my product?

- Cause: Yes. If your product contains sensitive functional groups, the combination of a strong base and high temperature can lead to decomposition over the course of the reaction.
- Solutions:
 - Re-evaluate Base Strength: If your product has, for example, an ester, a strong base like NaOH could be causing saponification. Switch to a milder base like K₂CO₃ or KF.[4]

- Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. This may require a more active catalyst system (e.g., using a more electron-rich ligand) to maintain a reasonable reaction rate.
- Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the product's exposure to the harsh conditions.

FAQ 8: I'm working with sterically hindered substrates and getting low yields. What are the best base and solvent strategies?

Sterically hindered couplings are challenging because every step of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—is slowed down.[18][20]

- Base Strategy: You need a base that is strong enough to drive the formation of the boronate of the hindered boronic acid. K_3PO_4 is the go-to base for these systems.[18][20] In particularly stubborn cases, a stronger base like $KOtBu$ might be necessary.[18]
- Solvent Strategy: High temperatures are often required. Therefore, high-boiling point aprotic solvents like toluene, dioxane, or xylenes are preferred.[20]
- Crucial Note on Ligands: For these reactions, base and solvent optimization alone is often insufficient. Success almost always requires the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[18][20] These ligands are critical for promoting both the difficult oxidative addition and reductive elimination steps.

FAQ 9: My reaction is biphasic (e.g., Toluene/Water) and seems inefficient. How can I improve it?

Biphasic reactions rely on the transfer of reagents between the two phases. Inefficiency can arise if this transfer is slow.

- Increase Stirring Rate: This is a simple but often overlooked parameter. Vigorous stirring is essential to create a large surface area (an emulsion) between the organic and aqueous phases, maximizing the rate of reaction.[28]

- Add a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can dramatically accelerate biphasic reactions.[29] The PTC carries the boronate anion from the aqueous phase into the organic phase, where it can interact with the palladium catalyst.[30][31][32] This can lead to a significant rate enhancement and allow for lower catalyst loadings.[30][31]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative starting point and must be optimized for specific substrates.

- Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.2 - 1.5 equiv), and the base (2.0 - 3.0 equiv).[4]
- Inert Atmosphere: Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.[13]
- Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., $\text{Pd}(\text{OAc})_2$, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%). If using a pre-formed catalyst like $\text{Pd}(\text{PPh}_3)_4$, add it at this stage.
- Solvent Addition: Add the degassed solvent(s) via syringe or cannula. For biphasic systems, add the organic solvent first, followed by the degassed water.[13][24]
- Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[4][24]
- Monitoring: Monitor the reaction's progress by TLC, GC, or LC-MS until the limiting starting material is consumed.[4][13]
- Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product can then be purified, typically by flash column chromatography.[24]

```
dot graph "Troubleshooting_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
```

```
// Nodes start [label="Low Yield or\nStalled Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Check SM Consumption\n(TLC/LCMS)", shape=diamond, style=filled, fillcolor="#FBBC05"];
```

```
// Path 1: Incomplete Conversion incomplete [label="Incomplete Conversion", shape=box, style=filled, fillcolor="#F1F3F4"]; base_strength [label="Increase Base Strength?\n(e.g., K2CO3 → K3PO4)", shape=diamond, style=filled, fillcolor="#F1F3F4"]; solubility [label="Improve Base Solubility?\n(Add H2O, use PTC)", shape=diamond, style=filled, fillcolor="#F1F3F4"]; temp [label="Increase Temperature?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; catalyst [label="Change Catalyst/Ligand?\n(e.g., to Buchwald system)", shape=diamond, style=filled, fillcolor="#F1F3F4"];
```

```
// Path 2: Full Conversion complete [label="Full SM Consumption", shape=box, style=filled, fillcolor="#F1F3F4"]; side_rxn [label="Side Reactions Observed?", shape=diamond, style=filled, fillcolor="#F1F3F4"];
```

```
// Side Reactions Path protodeboronation [label="Protopodeboronation", shape=box, style=filled, fillcolor="#F1F3F4"]; milder_base [label="Use Milder Base (KF)\nor Anhydrous Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; homocoupling [label="Homocoupling", shape=box, style=filled, fillcolor="#F1F3F4"]; degas [label="Improve Degassing", fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// No Side Reactions Path no_side_rxn [label="No Obvious Side Reactions", shape=box, style=filled, fillcolor="#F1F3F4"]; degradation [label="Product Degradation?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; milder_cond [label="Use Milder Base / Lower Temp\n/ Shorter Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Connections start -> check_sm; check_sm -> incomplete [label=" No"]; check_sm -> complete [label=" Yes"];
```

```
incomplete -> base_strength; base_strength -> solubility [label=" No"]; solubility -> temp [label=" No"]; temp -> catalyst [label=" No"];
```

complete -> side_rxn; side_rxn -> protodeboronation [label=" Yes, Proto-"]; side_rxn -> homocoupling [label=" Yes, Homo-"]; protodeboronation -> milder_base; homocoupling -> degas;

side_rxn -> no_side_rxn [label=" No"]; no_side_rxn -> degradation; degradation -> milder_cond [label=" Yes"]; } mend Caption: A decision-making workflow for troubleshooting low yields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. aidic.it [aidic.it]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. theorango.com [theorango.com]
- 16. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 17. Yoneda Labs [yonedalabs.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. reddit.com [reddit.com]
- 26. researchgate.net [researchgate.net]
- 27. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. reddit.com [reddit.com]
- 29. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 30. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Impact of base and solvent choice on Suzuki coupling efficiency]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1393590#impact-of-base-and-solvent-choice-on-suzuki-coupling-efficiency>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com